Lilly 99638
Description
Lilly 99638, chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is the developmental code name for the antibiotic cefaclor. It is a second-generation, orally bioavailable cephalosporin approved by the U.S. FDA in 1979 and marketed under trade names such as Ceclor®, Panoral®, and Distaclor® . Cefaclor exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, with enhanced stability against β-lactamases compared to first-generation cephalosporins. Its molecular formula is C₁₅H₁₄ClN₃O₄S (molecular weight: 367.81 g/mol), and it is structurally characterized by a chlorine substitution at position 3 of the cephem nucleus, which contributes to its pharmacokinetic and antimicrobial properties .
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23) |
InChI Key |
QYIYFLOTGYLRGG-UHFFFAOYSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Synonyms |
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))- Ceclor Cefaclor Cefaclor Anhydrous Cefaclor Monohydrate Keclor Lilly 99638 S 6472 S-6472 S6472 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Minimum Inhibitory Concentrations (MICs) of Oral Cephalosporins Against Common Pathogens
| Bacterial Species | Cefaclor (this compound) | Cefatrizine | Cephalexin | Cephaloglycin | Cephradine |
|---|---|---|---|---|---|
| Staphylococcus aureus | 1–2 μg/mL | 0.5–1 μg/mL | 2–4 μg/mL | 4–8 μg/mL | 2–4 μg/mL |
| Streptococcus pyogenes | 0.25–0.5 μg/mL | 0.12 μg/mL | 0.5 μg/mL | 1–2 μg/mL | 0.5 μg/mL |
| Escherichia coli | 2–4 μg/mL | 1–2 μg/mL | 8–16 μg/mL | 16–32 μg/mL | 8–16 μg/mL |
| Klebsiella pneumoniae | 2–4 μg/mL | 1–2 μg/mL | 8 μg/mL | 16 μg/mL | 8 μg/mL |
| Proteus mirabilis | 4–8 μg/mL | 2–4 μg/mL | 16 μg/mL | >32 μg/mL | 16 μg/mL |
| Enterobacter cloacae | >32 μg/mL | >32 μg/mL | >32 μg/mL | >32 μg/mL | >32 μg/mL |
| Indole-positive Proteus spp. | >32 μg/mL | 8–16 μg/mL | >32 μg/mL | >32 μg/mL | >32 μg/mL |
Key Observations
- Gram-Positive Coverage : Cefaclor and cefatrizine demonstrated superior activity against S. aureus and S. pyogenes compared to cephalexin, cephaloglycin, and cephradine .
- Gram-Negative Coverage : Both cefaclor and cefatrizine showed enhanced efficacy against E. coli and K. pneumoniae (MICs 1–4 μg/mL) versus first-generation agents (MICs 8–32 μg/mL). Cefatrizine uniquely inhibited indole-positive Proteus spp. (MIC 8–16 μg/mL), while cefaclor lacked activity against these strains .
- Limitations: None of the compounds were effective against Enterobacter cloacae or Pseudomonas aeruginosa .
Pharmacokinetic Profiles
Cefaclor is rapidly absorbed after oral administration, with peak serum concentrations achieved within 30–60 minutes. It is primarily excreted unchanged in urine (60–85% in rats and mice), though dogs exhibit significant metabolic degradation (~50% unchanged excretion) . In contrast:
- Cephalexin : High oral bioavailability (>90%) with minimal metabolism; >95% excreted renally as active drug.
- Cefatrizine : Slower absorption and longer half-life (~1.5 hours) compared to cefaclor (~0.8 hours) but similar urinary excretion patterns .
Structural and Functional Distinctions
- Chlorine Substitution: Cefaclor’s 3-chloro group enhances stability against bacterial β-lactamases compared to non-halogenated analogs like cephalexin .
- Aminophenylacetyl Side Chain: This moiety in cefaclor improves binding to penicillin-binding proteins (PBPs) in gram-negative bacteria, broadening its spectrum .
Discrepancies in Nomenclature
One source () lists "this compound" as corresponding to the chemical identifier PAG075 , which conflicts with pharmacological evidence identifying it as cefaclor. This discrepancy may arise from internal coding variations; however, peer-reviewed studies uniformly associate this compound with cefaclor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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